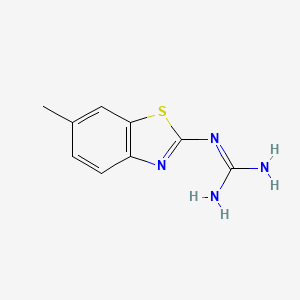

3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate

Descripción general

Descripción

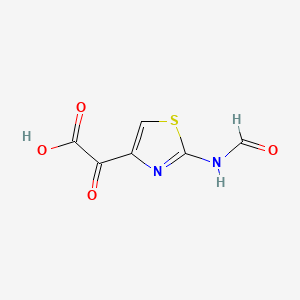

3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate is a useful research compound. Its molecular formula is C23H26ClN3O3 and its molecular weight is 427.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymerization Initiation Mechanisms

The study on the reaction between tert-butyl peroxypivalate and methyl methacrylate provides insight into the polymerization initiation mechanisms. It reveals how tert-butyl radicals react and the rate constants for their addition, highlighting the significance of understanding the radical polymerization processes for methacrylate-based polymers, which could be relevant for the synthesis or modification of materials incorporating 3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate (Tomoyuki Nakamura et al., 1996).

Synthesis and Characterization of Benzotriazole Compounds

The synthesis and characterization of light stabilizers that contain both benzotriazole and hindered amine moieties, including derivatives of 3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate, demonstrate their potential application in enhancing the UV stability of polymers. These compounds offer dual functionality, providing both UV absorption and radical scavenging, thus protecting materials from UV degradation (Zuo Hong-liang, 2007).

Antioxidants in Polymer Food Packaging

The determination of antioxidants in polymer food packaging, including 3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate, by ultrasonic extraction and ultra-performance liquid chromatography, highlights its application in food safety and packaging technology. Understanding the presence and quantity of such additives is crucial for evaluating their effects on food quality and consumer health (Q. Lin et al., 2011).

Environmental and Health Safety

Studies on the metabolism and potential environmental and health impacts of similar compounds, such as 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate antioxidants, underscore the importance of assessing the safety and degradation products of chemicals like 3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate. Identifying urinary biomarkers for exposure to these antioxidants suggests a methodology for monitoring and evaluating human and environmental health risks associated with these compounds (Runzeng Liu & S. Mabury, 2021).

Mecanismo De Acción

Mode of Action

The compound likely functions by absorbing UV radiation and converting it into less harmful forms of energy, such as heat . This is a common mode of action for UV-absorbing compounds, which protect against UV-induced damage by reducing the amount of UV radiation that reaches the skin or other surfaces.

Result of Action

The primary result of the compound’s action is the prevention of UV-induced damage. By absorbing UV radiation, the compound reduces the amount of radiation that reaches the skin or other surfaces, thereby reducing the risk of DNA damage, premature aging, and other harmful effects of UV exposure .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, its UV-absorbing properties may be affected by the intensity and wavelength of the UV radiation in the environment. Additionally, factors such as temperature, humidity, and pH could potentially impact the stability of the compound .

Propiedades

IUPAC Name |

3-[3-tert-butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN3O3/c1-14(2)22(29)30-10-6-7-15-11-17(23(3,4)5)21(28)20(12-15)27-25-18-9-8-16(24)13-19(18)26-27/h8-9,11-13,28H,1,6-7,10H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWDBZIHAUEHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546696 | |

| Record name | 3-[3-tert-Butyl-5-(5-chloro-2H-benzotriazol-2-yl)-4-hydroxyphenyl]propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate | |

CAS RN |

96478-15-8 | |

| Record name | 3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096478158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[3-tert-Butyl-5-(5-chloro-2H-benzotriazol-2-yl)-4-hydroxyphenyl]propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-TERT-BUTYL-5-(5-CHLOROBENZOTRIAZOL-2-YL)-4-HYDROXYPHENYL)PROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN2Q9Q522C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1314192.png)